REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.C(N(CC)CC)C.C(C1[C:33]([OH:34])=[C:32](C(C)(C)C)[CH:31]=C(C)C=1)(C)(C)C.C(Cl)(=O)C=C>O.C(OCC)C>[C:33]([O:1][CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)(=[O:34])[CH:32]=[CH2:31]
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
OCC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
|
Name
|
|
Quantity
|
9.32 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed
|
Type
|
TEMPERATURE
|
Details
|
to refluxing temperature
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had been cooled
|
Type
|
CUSTOM
|
Details
|
the two layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 50 ml portions of cold 10% sulphuric acid
|
Type
|
EXTRACTION
|
Details
|
with a saturated aqueous solution of sodium bicarbonate, while the aqueous acid layer was extracted further with dichloromethane
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated aqueous solution of sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
Finally, the two organic solutions were mixed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvents distilled off
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |